molecular formula C7H5Br2NO3 B3045047 2,3-Dibromo-5-methoxynitrobenzene CAS No. 10172-36-8

2,3-Dibromo-5-methoxynitrobenzene

Cat. No. B3045047
CAS RN: 10172-36-8
M. Wt: 310.93 g/mol
InChI Key: PIVVFYZPCVAFMY-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methoxynitrobenzene is a chemical compound with the molecular formula C7H5Br2NO3 . It has a molecular weight of 310.93 g/mol .


Synthesis Analysis

The synthesis of compounds similar to 2,3-Dibromo-5-methoxynitrobenzene often involves a sequence of reactions including bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, starts from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-methoxynitrobenzene can be analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy . FTIR spectroscopy measures the absorption of infrared radiation, enabling the identification of characteristic absorption peaks and unveiling specific functional groups present in the sample .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dibromo-5-methoxynitrobenzene can be complex and involve multiple steps. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction rate and front velocity depend on the concentration of the diffusing reactant and mechanical stresses generated by the transformation strain accompanying the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-5-methoxynitrobenzene include a molecular weight of 310.93 g/mol . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Derivatives and Organic Transformations

2,3-Dibromo-5-methoxynitrobenzene is a precursor for various organic transformations. It's used in the synthesis of derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are intermediates in organic synthesis processes (Diemer, Leroux, & Colobert, 2011).

Reduction Studies

This compound has been studied in its reduction form, like the reduction of 5-acetamido-2-methoxynitrobenzene, which is important in understanding the transformation of such compounds in chemical processes (Gao Kun-yu, 2003).

Structural and Computational Comparisons

It's also used in studying the structural and computational aspects of similar compounds. For instance, compounds like 1,3-dibromo-5-nitrobenzene have been analyzed for their intermolecular interactions and energies, providing insight into the molecular behavior of similar compounds (Bosch, Bowling, & Speetzen, 2022).

Corrosion Inhibition

Derivatives of 2,3-Dibromo-5-methoxynitrobenzene, like 2-aminobenzene-1,3-dicarbonitriles, have applications in corrosion inhibition, particularly in protecting metals like steel in acidic environments (Verma, Quraishi, & Singh, 2015).

Antibacterial Studies

Compounds synthesized from derivatives of 2,3-Dibromo-5-methoxynitrobenzene have been explored for their antibacterial properties, indicating potential applications in the development of new antibacterial agents (Nur Illane Mohamad Halim et al., 2012).

Nonlinear Optical (NLO) Applications

The compound and its derivatives are studied for their potential in nonlinear optical (NLO) applications. These studies include syntheses, characterizations, and investigations of their electronic parameters and NLO properties (Mohan et al., 2019).

Spin-Trap Detection in Biological Systems

Some derivatives of 2,3-Dibromo-5-methoxynitrobenzene are used in spin-trap detection, particularly in detecting biological free radicals, which has implications in understanding biochemical reactions and processes (Ichimori et al., 1993).

Thermochemistry and Calorimetry

The compound's derivatives, like methoxyphenols, are significant in thermochemical studies, providing insights into the strength of intermolecular and intramolecular hydrogen bonds in various organic compounds (Varfolomeev et al., 2010).

Electochemical Studies

Electrochemical studies of 2,3-Dibromo-5-methoxynitrobenzene derivatives help in understanding their behavior as corrosion inhibitors and their interactions with metals, which is critical in materials science (Verma et al., 2015).

Safety and Hazards

2,3-Dibromo-5-methoxynitrobenzene is classified as having acute toxicity, oral (Category 4), and can cause skin corrosion/irritation (Category 2) . It is harmful if swallowed and can cause skin irritation . It is recommended to avoid inhalation of dust, avoid substance contact, ensure adequate ventilation, and evacuate the danger area .

Future Directions

While specific future directions for 2,3-Dibromo-5-methoxynitrobenzene are not mentioned in the retrieved papers, bromophenol compounds derived from marine algae, which have similar structures, have shown antimicrobial activity and cytotoxic activity on a wide range of tumor cells . This suggests potential future directions in exploring the biological activities of 2,3-Dibromo-5-methoxynitrobenzene and similar compounds.

properties

IUPAC Name

1,2-dibromo-5-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVVFYZPCVAFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408944
Record name Benzene, 1,2-dibromo-5-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10172-36-8
Record name Benzene, 1,2-dibromo-5-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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